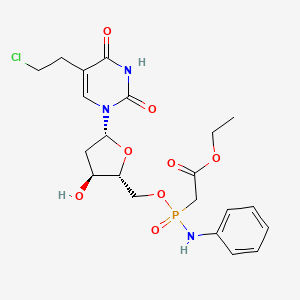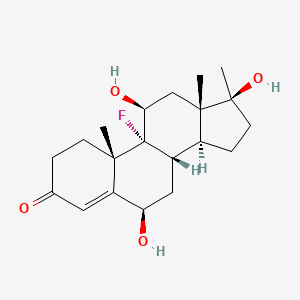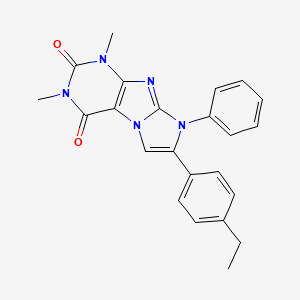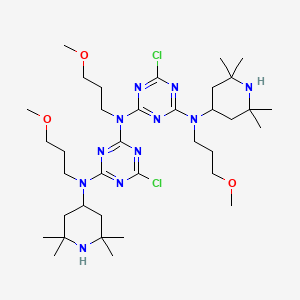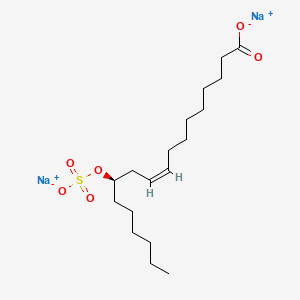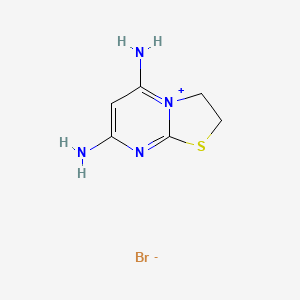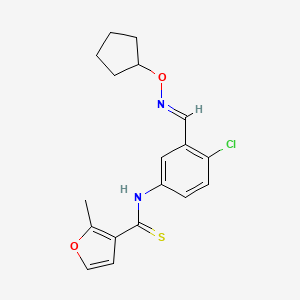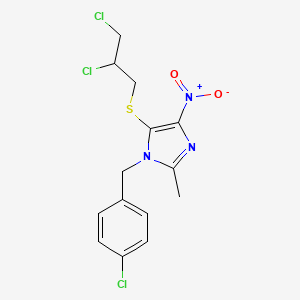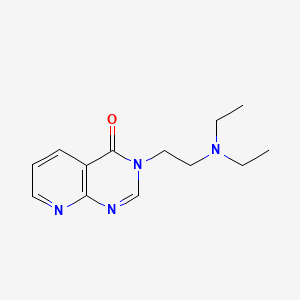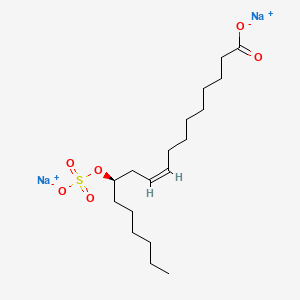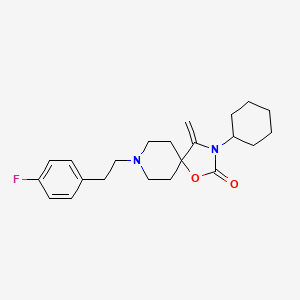
N',N'-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid is a complex organic compound with a unique structure that combines a pyridazine ring with ethane-1,2-diamine and oxalic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid typically involves multiple steps. The initial step often includes the formation of the pyridazine ring, followed by the introduction of the ethane-1,2-diamine group. The final step involves the addition of oxalic acid to form the complete compound. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems for monitoring and controlling reaction conditions is common to ensure consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides or other oxygen-containing compounds, while reduction reactions may yield reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid include:
- N,N-diethyl-N’-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine
- 4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine
Uniqueness
What sets N’,N’-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid apart from similar compounds is its unique combination of functional groups and its potential for diverse applications. The presence of the oxalic acid moiety, in particular, may confer additional properties and reactivity that are not observed in similar compounds .
Eigenschaften
CAS-Nummer |
118269-75-3 |
|---|---|
Molekularformel |
C21H28N4O8 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(4-methyl-6-phenylpyridazin-3-yl)ethane-1,2-diamine;oxalic acid |
InChI |
InChI=1S/C17H24N4.2C2H2O4/c1-4-21(5-2)12-11-18-17-14(3)13-16(19-20-17)15-9-7-6-8-10-15;2*3-1(4)2(5)6/h6-10,13H,4-5,11-12H2,1-3H3,(H,18,20);2*(H,3,4)(H,5,6) |
InChI-Schlüssel |
GQSOZJPUDBYTHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1=NN=C(C=C1C)C2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



